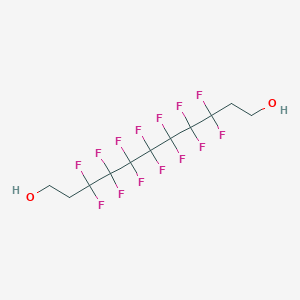
3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol is a fluorinated diol compound characterized by its unique structure, which includes multiple fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and hydrophobic properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol typically involves the fluorination of undecane derivatives followed by hydroxylation. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions to introduce the fluorine atoms. Subsequent hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: SOCl2 in pyridine or PBr3 in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the study of membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of coatings, lubricants, and sealants due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol exerts its effects is primarily through its interaction with hydrophobic environments. The multiple fluorine atoms create a highly non-polar surface, which can interact with other non-polar molecules or surfaces. This property is exploited in applications such as surface coatings and drug delivery, where the compound can enhance the stability and bioavailability of hydrophobic substances.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanamine
Comparison: Compared to these similar compounds, 3,3,4,4,5,5,6,6,7,7,8,8,9,9-Tetradecafluoroundecane-1,11-diol is unique due to the presence of two hydroxyl groups, which provide additional sites for chemical modification and enhance its solubility in certain solvents. This makes it particularly useful in applications requiring specific interactions with hydroxyl groups, such as in the synthesis of specialized polymers or in biological studies.
Properties
CAS No. |
190909-04-7 |
|---|---|
Molecular Formula |
C11H10F14O2 |
Molecular Weight |
440.17 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9-tetradecafluoroundecane-1,11-diol |
InChI |
InChI=1S/C11H10F14O2/c12-5(13,1-3-26)7(16,17)9(20,21)11(24,25)10(22,23)8(18,19)6(14,15)2-4-27/h26-27H,1-4H2 |
InChI Key |
FSNQAVIAPAKASR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(CCO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















